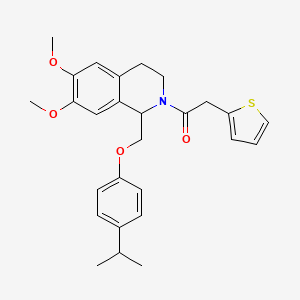![molecular formula C19H23N5O2 B11228380 2-ethyl-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B11228380.png)
2-ethyl-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of azides with nitriles under acidic or basic conditions.
Substitution Reactions:
Methoxylation: The methoxy groups are introduced using methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Pharmaceuticals: It can be used as a building block for the synthesis of drugs, particularly those targeting bacterial infections or cancer.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its complex structure.
Materials Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Agriculture: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrazole: A simpler tetrazole compound with similar reactivity but lacking the complex substituents.
5-Phenyl-1H-tetrazole: Another tetrazole derivative with a phenyl group, used in similar applications but with different properties.
Uniqueness
2-ETHYL-N-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-ethyl-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C19H23N5O2/c1-4-24-22-19(21-23-24)20-12-16-9-10-17(18(11-16)25-3)26-13-15-7-5-14(2)6-8-15/h5-11H,4,12-13H2,1-3H3,(H,20,22) |
InChI Key |
MXZFNDAYPCRVLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11228316.png)
![N-(4-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11228321.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228324.png)
![Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(prop-2-en-1-ylamino)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228328.png)
![5,7-diphenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228329.png)
![2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11228333.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11228341.png)
![8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11228342.png)
![7-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228345.png)
![5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11228359.png)

![7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228377.png)
![7-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228379.png)
![2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11228382.png)
